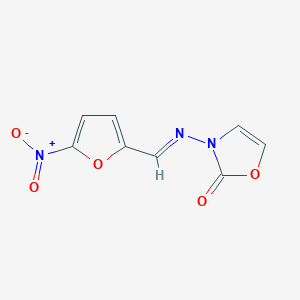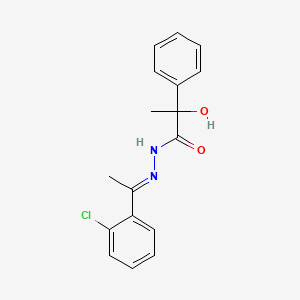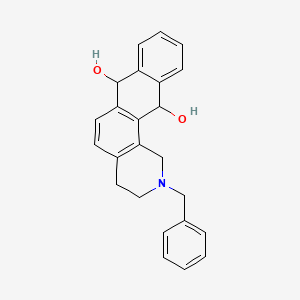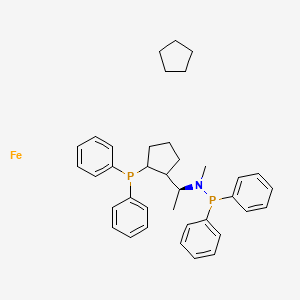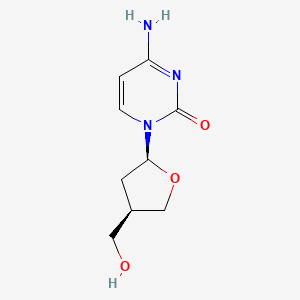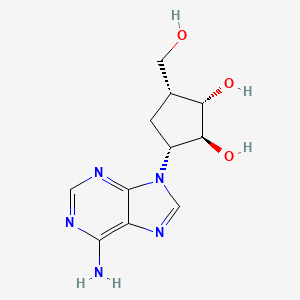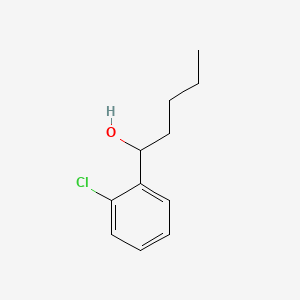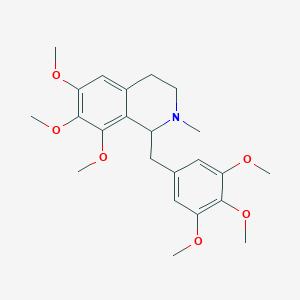![molecular formula C4H9N3OS2 B12787091 [Bis(methylsulfanyl)methylideneamino]urea CAS No. 73476-32-1](/img/structure/B12787091.png)
[Bis(methylsulfanyl)methylideneamino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Bis(methylsulfanyl)methylideneamino]urea is a chemical compound with the molecular formula C4H10N2OS2 It is known for its unique structure, which includes two methylsulfanyl groups attached to a methylideneamino moiety, and a urea group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(methylsulfanyl)methylideneamino]urea typically involves the reaction of methylisothiocyanate with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction proceeds through the formation of an intermediate thiourea derivative, which is then converted to the final product by the addition of a suitable oxidizing agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
[Bis(methylsulfanyl)methylideneamino]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature-10-25°C.
Substitution: Halides, alkoxides; reaction temperature0-50°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Chemistry
In chemistry, [Bis(methylsulfanyl)methylideneamino]urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with sulfur-containing amino acids in proteins makes it a candidate for the development of new drugs targeting specific enzymes involved in various diseases .
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to modulate enzyme activity and its reactivity with biological molecules make it a candidate for the treatment of diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of new polymers and coatings with enhanced properties .
作用机制
The mechanism of action of [Bis(methylsulfanyl)methylideneamino]urea involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with sulfur-containing amino acids such as cysteine, leading to the inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects in the treatment of diseases .
相似化合物的比较
Similar Compounds
Thiourea: Similar in structure but lacks the methylsulfanyl groups.
Methylisothiocyanate: A precursor in the synthesis of [Bis(methylsulfanyl)methylideneamino]urea.
Sulfoxides and Sulfones: Oxidation products of this compound.
Uniqueness
This compound is unique due to its dual methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
73476-32-1 |
|---|---|
分子式 |
C4H9N3OS2 |
分子量 |
179.3 g/mol |
IUPAC 名称 |
[bis(methylsulfanyl)methylideneamino]urea |
InChI |
InChI=1S/C4H9N3OS2/c1-9-4(10-2)7-6-3(5)8/h1-2H3,(H3,5,6,8) |
InChI 键 |
GTCZQAQTZQMVJQ-UHFFFAOYSA-N |
规范 SMILES |
CSC(=NNC(=O)N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



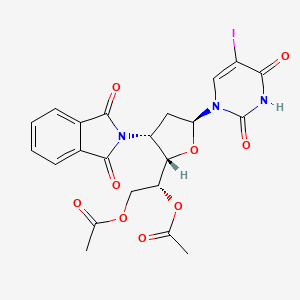
![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)

